![molecular formula C15H22N2O4S B2387686 2-({[4-(terc-butil)-1,3-tiazol-2-il]amino}metilen)malonato de dietilo CAS No. 79932-34-6](/img/structure/B2387686.png)
2-({[4-(terc-butil)-1,3-tiazol-2-il]amino}metilen)malonato de dietilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a chemical compound with the molecular formula C15H22N2O4S It is known for its unique structure, which includes a thiazole ring and a malonate ester group
Aplicaciones Científicas De Investigación
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
Target of Action
The primary target of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the enolate ion . The enolate ion is a nucleophile that can react with alkyl halides .
Mode of Action
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, which is a malonic ester, can be transformed into its enolate ion using sodium ethoxide as a base . This enolate ion can then be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
Biochemical Pathways
The alkylation of enolate ions is a key step in the malonic ester synthesis . This process provides a route to a wide variety of carboxylic acids and methyl ketones .
Result of Action
The result of the action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the formation of a new C-C bond . This leads to the production of α-substituted malonic esters .
Action Environment
The action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is influenced by several environmental factors. For instance, the base used to form the enolate ion and the alkyl halide used for alkylation can affect the compound’s action . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy and stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves the reaction of diethyl malonate with 4-(tert-butyl)-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the aminothiazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, reaction time, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield a chain-extended carboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester that also forms enolate ions and undergoes similar reactions.
Ethyl Acetoacetate: Another ester that can form enolate ions and is used in similar synthetic applications.
Uniqueness
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is unique due to the presence of the thiazole ring, which imparts additional reactivity and potential biological activity compared to simpler malonate esters .
Propiedades
IUPAC Name |
diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDCBPRKLRIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2387605.png)
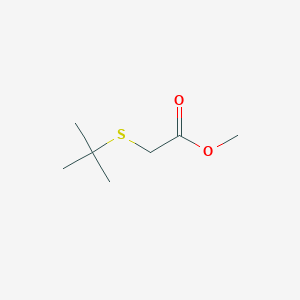

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)
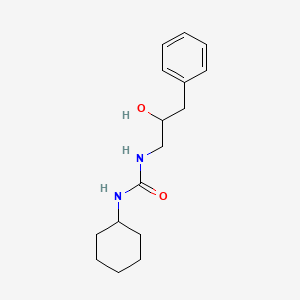
![(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B2387612.png)


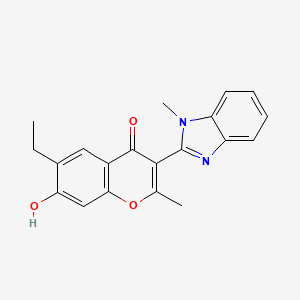
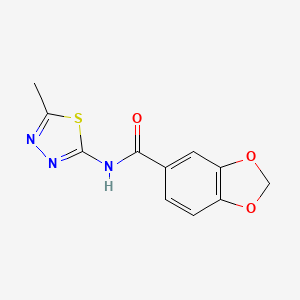
![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)
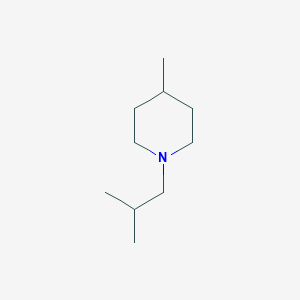
![3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)
